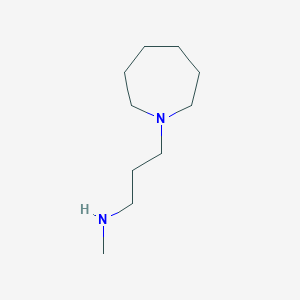

3-(Azepan-1-yl)-N-methylpropan-1-amine

説明

Overview of Aliphatic Amines in Synthetic and Mechanistic Chemistry

Aliphatic amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. nih.gov These compounds are central to a vast array of chemical transformations and industrial processes. Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to act as bases and nucleophiles, participating in reactions such as alkylation, acylation, and condensation.

In synthetic chemistry, aliphatic amines are indispensable building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov Polyamines, molecules containing two or more amine groups, are of particular importance due to their ability to chelate metal ions and their prevalence in biological systems. nih.gov The study of their reaction mechanisms provides crucial insights into fundamental chemical principles, including acid-base chemistry, nucleophilicity, and the kinetics of organic reactions.

Significance of Azepane-Containing Structures in Heterocyclic Chemistry

Numerous approved drugs and biologically active compounds feature the azepane moiety, highlighting its importance in the development of new therapeutic agents. nih.govwikipedia.org Research into azepane derivatives has yielded compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The synthesis of functionalized azepanes remains an active area of research, with a focus on developing stereoselective methods to control the spatial arrangement of substituents on the ring. acs.orgnih.gov

Historical Context and Current Research Trajectories of 3-(Azepan-1-yl)-N-methylpropan-1-amine

Current research involving structures similar to this compound is largely driven by the search for new bioactive molecules. The combination of a diamine chain and an azepane ring suggests potential applications in areas where polyamines and their analogues have shown promise, such as in the development of enzyme inhibitors or as ligands for metal complexes. nih.gov The synthesis of this and related compounds is likely pursued for screening in drug discovery programs or for use as a building block in the synthesis of more complex molecular architectures. mdpi.comrsc.org

The synthesis of this compound can be approached through established organic chemistry reactions. One plausible method is the reductive amination of a suitable aldehyde precursor with methylamine. Alternatively, the alkylation of N-methyl-3-aminopropan-1-ol with a reactive azepane derivative could yield the target compound. The characterization of the final product would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 938459-01-9 |

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

Data sourced from commercial suppliers. scbt.comchemscene.comfluorochem.co.ukkeyorganics.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-3-aminopropan-1-ol |

| Azepane |

| Putrescine |

| Spermidine |

| Spermine |

| Agmatine |

| Bazedoxifene |

| Cetiedil |

| Glisoxepide |

| Mecillinam |

| Nabazenil |

| Setastine |

Structure

3D Structure

特性

IUPAC Name |

3-(azepan-1-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11-7-6-10-12-8-4-2-3-5-9-12/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPNAVAVDRFKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609031 | |

| Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-01-9 | |

| Record name | Hexahydro-N-methyl-1H-azepine-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938459-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Azepan-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Azepan 1 Yl N Methylpropan 1 Amine

Established Reaction Pathways and Optimization

Traditional synthetic routes to tertiary amines often rely on well-understood, robust reactions such as reductive amination and nucleophilic substitution. These methods have been refined over time to improve yields, selectivity, and operational simplicity.

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. masterorganicchemistry.comwikipedia.org This process is a cornerstone for the synthesis of primary, secondary, and tertiary amines. youtube.comyoutube.com The reaction typically involves two key steps: the nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine (or enamine), followed by the reduction of the C=N double bond. youtube.comlibretexts.org

For a target molecule like 3-(Azepan-1-yl)-N-methylpropan-1-amine, a retrosynthetic analysis suggests several possible reductive amination disconnections. One could envision reacting azepane with a suitable keto-amine or reacting N-methylpropan-1-amine with a cyclic ketone precursor, followed by further modifications. A key advantage of this strategy is its ability to avoid the common problem of overalkylation that can plague direct alkylation methods. masterorganicchemistry.com The reaction can often be performed as a one-pot procedure where the carbonyl compound, amine, and a selective reducing agent are combined. wikipedia.orgyoutube.com

Common reducing agents are chosen based on their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com

| Reducing Agent | Characteristics | pH Condition |

| Sodium Borohydride (B1222165) (NaBH₄) | A common, cost-effective reducing agent. Can also reduce the starting aldehyde/ketone if not managed carefully. masterorganicchemistry.com | Neutral to slightly basic |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄; highly selective for the iminium ion over carbonyls, especially under mildly acidic conditions. masterorganicchemistry.comyoutube.com | Mildly acidic (pH ~4-5) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent, often used for its selectivity and less toxic byproducts compared to cyanoborohydride. masterorganicchemistry.comnih.gov | Non-acidic or mildly acidic |

Multi-Step Synthesis Employing Cyclic Amines and Alkyl Halides

The direct alkylation of amines with alkyl halides via an S_N2 reaction is a fundamental approach to C-N bond formation. pressbooks.pub In the context of synthesizing this compound, a plausible route involves the reaction of a secondary amine intermediate with an appropriate alkyl halide. For instance, N-methyl-3-(azepan-1-yl)propan-1-amine could be synthesized by reacting azepane with a 3-halopropylamine derivative, followed by methylation, or by reacting N-methyl-3-halopropan-1-amine with azepane.

However, a significant challenge with this method is the lack of selectivity, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium (B1175870) salts. libretexts.orgresearchgate.net The initially formed secondary amine can compete with the starting primary amine for the alkyl halide, leading to complex product mixtures that require extensive purification. pressbooks.pub To mitigate this, specific reagents and reaction conditions are employed to enhance the selectivity of the desired transformation.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered, non-nucleophilic base. taylorandfrancis.com Its bulky structure prevents it from acting as a nucleophile and participating in S_N2 reactions itself, a crucial characteristic that makes it an excellent choice for promoting alkylation reactions. In N-methylation pathways, DBU's primary role is to act as a proton scavenger. researchgate.net

By deprotonating the secondary amine precursor, DBU generates a more potent nucleophilic amide anion. This significantly accelerates the rate of the desired N-alkylation or N-methylation reaction with the alkyl halide. The use of a strong, non-nucleophilic base like DBU is particularly advantageous as it can drive the reaction to completion while minimizing side reactions. taylorandfrancis.comresearchgate.net

Key Functions of DBU in N-Methylation:

Proton Abstraction: Efficiently deprotonates the secondary amine.

Enhanced Nucleophilicity: Increases the nucleophilic character of the amine nitrogen.

Non-Nucleophilic Nature: Does not compete with the amine in the alkylation step. taylorandfrancis.com

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent primarily used for the reduction of aldehydes and ketones to alcohols. rsc.orgrsc.org In the broader context of amine synthesis, its most prominent role is in the reduction step of reductive amination, where it reduces the imine or iminium ion intermediate to the final amine. masterorganicchemistry.comyoutube.com

Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ offers greater chemoselectivity. It typically does not reduce less reactive functional groups such as esters, amides, or carboxylic acids, allowing for its use in the synthesis of more complex molecules with multiple functional groups. organic-chemistry.org This selectivity is crucial in multi-step syntheses where specific carbonyl groups need to be reduced without affecting other parts of the molecule. The activation of sodium borohydride can be achieved through various means, including via carbonyl reduction, to generate amine-borane complexes. rsc.orgrsc.org

Emerging Synthetic Approaches

While established methods provide reliable access to many amines, the field of organic synthesis is continually evolving. Modern strategies focus on increasing efficiency, atom economy, and the ability to forge bonds at previously unreactive positions.

Remote C-H Functionalization Techniques Applied to Aliphatic Amines

A frontier in synthetic chemistry is the selective functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules. rsc.org Remote C-H functionalization refers to the targeted reaction at a C-H bond that is not adjacent (alpha) to a functional group. acs.org For aliphatic amines, this presents a powerful method for building molecular complexity from simple precursors.

This strategy often relies on transition-metal catalysis (e.g., using palladium or iron) where the amine functionality acts as a directing group. rsc.orgacs.org The amine coordinates to the metal center, delivering the catalyst to a specific remote C-H bond through the formation of a stable metallacyclic intermediate. This proximity effect allows for the selective cleavage of a typically inert C-H bond, which can then be transformed into a new C-C, C-N, or C-O bond. rsc.orgnih.gov

Recent advancements have demonstrated the ability to functionalize C-H bonds at positions gamma (γ), delta (δ), and even further from the directing amine group. rsc.orgacs.org Applying such a strategy to a precursor of this compound could, in principle, allow for the introduction of the azepanyl or methylamino group onto a simple aliphatic amine backbone in a novel and highly efficient manner. These methods represent a paradigm shift from classical functional group interconversions to the direct modification of the hydrocarbon skeleton. digitellinc.com

| Technique Feature | Description |

| Directing Group | The amine itself, often in a protonated state or with a temporary ligand, guides the catalyst. rsc.orgacs.org |

| Catalyst | Commonly based on transition metals like Palladium (Pd), Rhodium (Rh), or Iron (Fe). acs.orgnih.gov |

| Selectivity | The size of the metallacyclic intermediate often determines which C-H bond is activated (e.g., 6-membered palladacycles for γ-arylation). rsc.org |

| Potential | Enables the synthesis of complex amines from simple, linear precursors, reducing step counts and improving atom economy. nih.govnih.gov |

Stereoselective Synthesis Considerations for Related Azepane Derivatives

The synthesis of structurally complex molecules, particularly those with pharmaceutical applications, necessitates precise control over their three-dimensional architecture. For azepane derivatives, which are core structures in numerous biologically active compounds, achieving high stereoselectivity is a significant synthetic challenge due to the conformational flexibility of the seven-membered ring. mdpi.com The development of methodologies that allow for the enantioselective or diastereoselective construction of the azepane scaffold is therefore a critical area of research. These advanced strategies enable the synthesis of specific stereoisomers, which is often crucial for desired biological activity and can influence pharmacological profiles. Several key strategies have emerged for the stereocontrolled synthesis of chiral azepane derivatives, including ring expansions, catalytic asymmetric reactions, and domino processes.

One effective method for producing diastereomerically pure azepane derivatives involves a stereoselective and regioselective piperidine (B6355638) ring expansion. rsc.orgrsc.org This strategy has been shown to proceed with exclusive stereoselectivity and in excellent yields. For instance, the reaction of N-protected piperidine precursors can lead to the formation of specific azepane diastereomers, with the structure and stereochemistry being verifiable through methods like X-ray crystallographic analysis. rsc.orgrsc.org This approach demonstrates the potential of ring expansion reactions as a reliable route for building enantiomerically pure azepane backbones for various biologically relevant compounds. rsc.org

Another powerful approach involves the enantioselective synthesis of [b]-annulated azepane scaffolds. uol.dechemistryviews.org This method can commence from optically active cyclic α-allyl-β-oxoesters. The sequence involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by a palladium-catalyzed reductive cyclization. uol.deresearchgate.net This final hydrogenation step impressively accomplishes three consecutive transformations: hydrogenation of the carbon-carbon double bond and the carbon-nitrogen triple bond, followed by a reductive amination that forms the azepane ring. researchgate.net This process stereoselectively yields the annulated azepanes with a relative trans-configuration. uol.deresearchgate.net The resulting products exhibit high enantiopurity, often exceeding 97% enantiomeric excess (ee). uol.deresearchgate.net

Table 1: Enantioselective Synthesis of [b]-Annulated Azepanes

| Starting Material | Key Reactions | Catalysts | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Optically active cyclic α-allyl-β-oxoesters | 1. Olefin Cross Metathesis 2. Reductive Cyclization | 1. Hoveyda-Grubbs 2nd gen. 2. Pd/C | Moderate to Good | >97% | uol.deresearchgate.net |

For the synthesis of highly functionalized azepanes, such as polyhydroxylated derivatives found in iminosugars, osmium-catalyzed tethered aminohydroxylation represents a key technology. nih.govacs.org This strategy allows for the creation of a new carbon-nitrogen bond with complete regio- and stereocontrol. nih.gov The process can start from a sugar-derived aldehyde, which is converted to an allylic alcohol. nih.gov A subsequent osmium-catalyzed reaction on the corresponding aroyloxycarbamate derivative installs the amino group with a specific stereochemistry, leading to an oxazolidinone intermediate in excellent yield. nih.govacs.org This intermediate can then be processed through hydrolysis and intramolecular reductive amination to afford the desired heavily hydroxylated azepane. nih.gov

Table 2: Osmium-Catalyzed Tethered Aminohydroxylation for Azepane Synthesis

| Substrate | Key Reaction | Catalyst | Key Intermediate Yield | Stereocontrol | Reference |

|---|---|---|---|---|---|

| Sugar-derived aroyloxycarbamate | Tethered Aminohydroxylation (TA) | K₂OsO₂(OH)₄ | 98% (Oxazolidinone) | Complete regio- and stereocontrol | nih.govacs.org |

Furthermore, enantioselective organocatalyzed domino reactions provide an efficient route to azepane moieties. rsc.org A "temporary-bridge" strategy, for example, utilizes an annulation of α-ketoamides with enals to construct oxygen-bridged azepanes. rsc.org This process can create up to four stereogenic centers simultaneously with very high stereoselectivity. The resulting bicyclic products can then be selectively transformed into a variety of optically active and synthetically valuable azepane derivatives, such as azepanones and azepanols. rsc.org This approach is significant as it represents a rare example of an organocatalyzed method for accessing seven-membered ring systems in an optically active form. rsc.org

These advanced synthetic methodologies underscore the progress in controlling the stereochemical outcomes of azepane synthesis. The ability to selectively produce specific stereoisomers of azepane derivatives is fundamental for the development of new therapeutic agents and other specialized chemical products.

Mechanistic Investigations of 3 Azepan 1 Yl N Methylpropan 1 Amine in Advanced Material Systems

Chemical Reactivity in Conjugated Polymer Dedoping Processes

The chemical reactivity of 3-(Azepan-1-yl)-N-methylpropan-1-amine in the context of conjugated polymer systems, specifically the dedoping of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is governed by its dual functionality as both an electron donor and a Brønsted-Lowry base. acs.orgresearchgate.net This dual nature allows it to interact with both the conducting polymer backbone (PEDOT) and the stabilizing counter-ion (PSS). rsc.orgsemanticscholar.org The process of converting the intrinsically conductive, doped state of PEDOT:PSS to its neutral, non-conducting state is critical for applications in organic electronics such as biosensors and neuromorphic devices. nih.govtue.nlnih.gov While aliphatic monoamines have shown partial success, polyamines like this compound engage in more complex and effective dedoping mechanisms. acs.orgresearchgate.net

The primary step in the dedoping of the PEDOT:PSS system involves the reduction of the oxidized PEDOT chains. acs.org Aliphatic amines, including this compound, can initiate this process through a single electron transfer (SET) reaction. acs.org In this mechanism, the amine donates an electron to the positively charged PEDOT chains (polarons and bipolarons), which are responsible for the material's conductivity. rsc.orgnsf.gov This electron transfer neutralizes the PEDOT segments, leading to a decrease in charge carriers and, consequently, a reduction in the material's electrical conductivity. nih.gov

The transition from the doped to the neutral state of PEDOT is observable through distinct changes in the material's absorption spectra. acs.org Specifically, dedoping leads to a decrease in the bipolaron absorption bands in the near-infrared range (1500–2500 nm) and an increase in the absorption band associated with neutral PEDOT chains at around 650 nm. acs.orgnih.gov These spectral shifts serve as sensitive indicators of the extent of dedoping achieved through the electron transfer process. acs.org

Research into the dedoping efficacy of various aliphatic amines has revealed that the presence of two or more amine groups within a single molecule is a key structural motif for achieving high dedoping strength. acs.orgresearchgate.netnih.govnih.gov This suggests that an intramolecular reaction, facilitated by the proximity of the amine functionalities, is responsible for the enhanced dedoping capacity observed in polyamines compared to monoamines. acs.orgresearchgate.net

A proposed multistep mechanism posits that after an initial electron transfer and deprotonation, the resulting intermediate can undergo further reactions. researchgate.net This sequence of intramolecular steps is believed to generate a more potent reducing species, enabling a more complete dedoping of the PEDOT:PSS film. acs.orgresearchgate.net The capacity for these sequential internal reactions explains why some polyamines can efficiently reduce PEDOT:PSS to very low conductivity levels, a feat not achievable with simple monoamines that are limited to a more straightforward single electron transfer or proton abstraction. acs.orgresearchgate.nettue.nl

Comparative Mechanistic Studies with Analogous Aliphatic Amines

The dedoping strength of an aliphatic amine is not solely dependent on its basicity or reducing potential but is intricately linked to its specific molecular structure. acs.org Comparative studies between this compound and its structural analogues provide critical insights into the mechanistic details, particularly the roles of primary versus secondary amine functionalities and their influence on reaction intermediates. researchgate.net

Systematic investigations have demonstrated that the substitution pattern on the amine groups significantly impacts dedoping effectiveness. acs.org A direct comparison between this compound, which contains one secondary and one tertiary amine, and its analogue 3-(Azepan-1-yl)propan-1-amine (APA), which contains a primary and a tertiary amine, reveals a marked difference in dedoping strength. researchgate.net

| Compound Name | Acronym | Amine Types | Relative Dedoping Strength |

|---|---|---|---|

| 3-(Azepan-1-yl)propan-1-amine | APA | Primary, Tertiary | Strong |

| This compound | AMPA | Secondary, Tertiary | Weak/Moderate |

The difference in dedoping capacity can be rationalized by examining the proposed reaction intermediates. researchgate.net For diamines, the mechanism is hypothesized to proceed through the formation of aziridinimine derivatives after the initial SET and deprotonation steps. researchgate.net The stability and subsequent reactivity of these intermediates are crucial for the progression of the dedoping reaction. researchgate.net

Theoretical Frameworks for Amine-Induced Chemical Transformations

The catalytic activity of tertiary amines, such as this compound, in the synthesis of advanced materials is a subject of significant academic and industrial interest. The unique structural characteristics of this compound, featuring a seven-membered azepane ring and a flexible N-methylpropan-1-amine side chain, contribute to its distinct reactivity and catalytic prowess. Understanding the theoretical frameworks that govern its role in chemical transformations is crucial for optimizing reaction conditions and designing novel material systems. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate mechanisms of amine-catalyzed reactions at a molecular level.

At the heart of the catalytic function of this compound lies its nature as a nucleophilic and basic catalyst. The lone pair of electrons on the tertiary nitrogen atom of the azepane ring is readily available for interaction with electrophilic species, initiating a variety of chemical transformations. The steric and electronic properties of the azepane ring and the propyl side chain significantly influence the accessibility and reactivity of this lone pair.

Theoretical studies on analogous cyclic amine catalysts, particularly in the context of polyurethane formation, provide a robust framework for understanding the mechanistic pathways involving this compound. researchgate.netmdpi.com In reactions such as the formation of urethanes from isocyanates and alcohols, the tertiary amine can operate through several proposed mechanisms.

Another significant theoretical framework is the general base catalysis pathway . Here, the amine catalyst functions by activating the alcohol through the formation of a hydrogen-bonded complex. This interaction increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate. DFT calculations on similar systems have shown that the formation of this amine-alcohol complex lowers the activation energy of the reaction. mdpi.com The proton affinity of the amine is a key descriptor in this pathway; a higher proton affinity generally correlates with stronger hydrogen bonding and enhanced catalytic activity.

Computational studies on azepane derivatives have provided insights into their structural and electronic properties, which are pertinent to their catalytic function. nih.govacs.org DFT calculations can be employed to determine key parameters such as proton affinity, bond dissociation energies, and the energies of transition states for proposed reaction mechanisms. These calculations help in predicting the most favorable reaction pathway and understanding the factors that control reaction selectivity and efficiency.

The table below summarizes key computational parameters that are typically investigated to understand the catalytic activity of cyclic tertiary amines, which can be applied to this compound.

| Computational Parameter | Significance in Catalysis | Theoretical Method |

| Proton Affinity (PA) | Indicates the basicity of the amine and its ability to activate reactants through hydrogen bonding (General Base Catalysis). | DFT (e.g., B3LYP, M06-2X) |

| Nucleophilicity Index | Quantifies the nucleophilic character of the amine, crucial for the Nucleophilic Catalysis pathway. | Conceptual DFT |

| Transition State Energy (ΔG‡) | Determines the activation barrier of a reaction step, indicating its kinetic feasibility. | DFT with transition state search algorithms (e.g., QST2, QST3) |

| Reaction Enthalpy (ΔH) | Indicates the thermodynamic favorability of a reaction step. | DFT |

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution and donor-acceptor interactions within the catalytic cycle. | NBO Analysis |

The conformational flexibility of the azepane ring in this compound also plays a crucial role. Theoretical calculations have shown that seven-membered rings like azepane can adopt various conformations, such as chair and boat forms. nih.govacs.org The specific conformation adopted during the catalytic cycle can influence the steric environment around the active nitrogen center and thus affect the catalyst's activity and selectivity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of the Azepane Ring and Alkyl Chain

The seven-membered azepane ring is not planar and, much like its carbocyclic analogue cycloheptane, exists in a dynamic equilibrium between several low-energy conformations. The most stable conformations are typically the twist-chair and chair forms, with boat and twist-boat forms representing higher energy states or transition structures. researchgate.net The specific conformation adopted can influence the steric accessibility of the rest of the molecule.

The propan-1-amine alkyl chain provides significant flexibility to the molecule. Studies on similar short-chain amines, like n-propylamine, have shown that rotation around the carbon-carbon single bonds allows the chain to adopt multiple conformations. nih.govacs.org This flexibility enables the terminal N-methylamine group to orient itself in various positions relative to the bulky azepane ring, which can be critical for its interaction with other molecules or surfaces.

| Molecular Component | Primary Conformations | Key Characteristics |

|---|---|---|

| Azepane Ring | Twist-Chair, Chair | Non-planar, dynamic equilibrium, contributes significant steric bulk. |

| Alkyl Chain (Propan-1-amine) | Multiple gauche and anti conformers | Flexible linker allowing reorientation of the terminal amine group. |

Influence of N-Methyl Substitution on Molecular Interactions and Reactivity

The substitution of a methyl group on the terminal nitrogen atom creates a tertiary amine, which profoundly influences the molecule's electronic properties and steric profile, thereby affecting its interactions and chemical reactivity.

Amines act as bases and nucleophiles due to the lone pair of electrons on the nitrogen atom. youtube.comsavemyexams.com The N-methyl group, being an alkyl group, has a positive inductive effect (+I), meaning it donates electron density toward the nitrogen atom. libretexts.orgncert.nic.in This increased electron density makes the lone pair more available for donation to a proton (increasing basicity) or another electrophile (increasing nucleophilicity) compared to its secondary amine counterpart. youtube.comlibretexts.org However, this enhanced reactivity can be tempered by steric and solvation effects. ncert.nic.inchemistryguru.com.sg

Steric and Electronic Effects of N-Methyl Group on Dedoping Efficacy

In the context of modifying conductive polymers like PEDOT:PSS, amines can function as "dedopants," which convert the polymer from its conductive (doped) state to a non-conductive (undoped) state. nih.govtue.nlacs.org This process involves the amine acting as both a Brønsted-Lowry base to neutralize the acidic PSS component and as a reducing agent to donate an electron to the oxidized PEDOT chains. nih.govacs.org

Electronic Effects: The electron-donating N-methyl group enhances the basicity of the amine. libretexts.orgcollegedunia.com A higher basicity allows for a more effective neutralization of the acidic dopant (PSS), which is a key step in the dedoping mechanism. nih.govresearchgate.net Furthermore, the increased electron density on the nitrogen enhances its ability to act as a reducing agent, facilitating the electron transfer to the positively charged PEDOT chains. acs.org

Steric Effects: While electronically favorable, the N-methyl group also introduces steric hindrance around the nitrogen atom. chemistryguru.com.sgnih.gov This bulkiness can physically impede the amine's approach to the polymer chains, potentially slowing down the dedoping reaction. osti.govresearchgate.net The accessibility of the nitrogen's lone pair is a critical factor in these interactions. osti.gov For tertiary amines, the presence of three substituents (in this case, methyl, propyl, and the azepane-linked carbon) can create a more sterically crowded environment compared to primary or secondary amines, which can negatively impact the kinetics of the dedoping process. chemistryguru.com.sgnih.gov

| Effect | Description | Impact on Dedoping Efficacy |

|---|---|---|

| Electronic (+I Effect) | Increases electron density on the nitrogen atom, enhancing basicity and reducing potential. libretexts.orgncert.nic.in | Positive: Promotes neutralization of acidic dopants and reduction of polymer chains. nih.govacs.org |

| Steric Hindrance | The methyl group adds bulk around the nitrogen, potentially blocking access to the lone pair. chemistryguru.com.sgosti.gov | Potentially Negative: May slow the rate of interaction with the sterically hindered polymer backbone. researchgate.net |

Comparative Analysis of Structural Motifs in Amine-Polymer Systems

Research into dedoping PEDOT:PSS has shown that not all amines are equally effective. nih.govtue.nlacs.org While simple tertiary amines like triethylamine (B128534) show only mild dedoping effects, other structures can be highly efficient. acs.org The structure of this compound combines a bulky, non-polar cyclic group (azepane) with a flexible linker to a tertiary amine.

Cyclic vs. Acyclic: The azepane ring provides significant steric bulk and lipophilicity. This could influence how the molecule intercalates within the polymer matrix, potentially disrupting the polymer morphology.

Tertiary Amine Functionality: As a monoamine, its dedoping mechanism relies solely on the single tertiary nitrogen. This contrasts with polyamines, which can have multiple primary or secondary amine sites that may participate in more complex, intramolecular reaction pathways to achieve highly efficient dedoping. nih.govtue.nlresearchgate.net

Basicity: The basicity of this aliphatic tertiary amine is generally higher than that of aromatic amines (like aniline) or sterically hindered amines. ncert.nic.inmasterorganicchemistry.com This is advantageous for the acid-base part of the dedoping mechanism. researchgate.net

| Amine Type | Example | Key Structural Features | Relevance to this compound |

|---|---|---|---|

| Simple Acyclic Tertiary Amine | Triethylamine | Small, non-cyclic alkyl groups. | Shares tertiary amine functionality but lacks the large cyclic group. Generally a weaker dedopant. acs.org |

| Polyamines | Diethylenetriamine (DETA) | Multiple primary/secondary amine groups. | Can engage in efficient intramolecular reactions; a different mechanism than a monoamine. nih.govtue.nl |

| Cyclic Amidine | DBU | Strong, sterically hindered base. | Represents a class of strong organic bases also used for dedoping. researchgate.net |

| Azepane-containing Tertiary Amine | This compound | Combines a bulky cyclic group with a tertiary amine via a flexible linker. | Unique combination of steric bulk, lipophilicity, and basicity. |

Substituent Effects on the Propan-1-amine Backbone

Modifications to the three-carbon propyl backbone connecting the two nitrogen atoms would significantly alter the molecule's properties, following established SAR principles. fiveable.meyoutube.com

Chain Length: Shortening the chain to ethyl or methyl would reduce flexibility and bring the bulky azepane ring closer to the reactive N-methylamine center, likely increasing steric hindrance. Lengthening the chain (e.g., to butyl or pentyl) would increase flexibility and lipophilicity, which could improve interaction with non-polar polymer domains but might also introduce unfavorable coiling.

Chain Branching: Introducing alkyl substituents (e.g., a methyl group) on the propyl chain would drastically increase steric hindrance. This would likely impede the ability of the terminal amine to approach its target, reducing its effectiveness in processes like dedoping.

Polar Substituents: Adding polar groups like hydroxyl (-OH) or ether (-O-) to the backbone would increase the molecule's hydrophilicity. This would alter its solubility and its partitioning behavior within the hydrophilic/hydrophobic domains of a polymer system like PEDOT:PSS.

| Modification | Example Substituent | Predicted Effect on Molecular Properties |

|---|---|---|

| Chain Lengthening | -(CH₂)₄- (Butyl) | Increased flexibility and lipophilicity. |

| Chain Shortening | -(CH₂)₂- (Ethyl) | Decreased flexibility, increased potential steric clash. |

| Chain Branching | -CH(CH₃)-CH₂- | Significantly increased steric hindrance. osti.gov |

| Polar Group Addition | -CH(OH)-CH₂- | Increased hydrophilicity, altered solubility. |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., MALDI-TOF-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 3-(Azepan-1-yl)-N-methylpropan-1-amine (C₁₀H₂₂N₂), the molecular weight is 170.30 g/mol . chemscene.com

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) of 170. Consistent with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. jove.com The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, several key fragmentation pathways are anticipated:

α-Cleavage at the azepane ring: Cleavage of the C-C bond within the azepane ring adjacent to the nitrogen would lead to the loss of an alkyl radical and the formation of a nitrogen-containing cyclic fragment.

α-Cleavage adjacent to the secondary amine: Breakage of the bond between the propyl chain and the N-methyl group could result in a fragment containing the N-methylpropanamine moiety.

Cleavage of the propyl chain: Fragmentation of the three-carbon chain connecting the two nitrogen atoms can also occur, leading to various smaller charged fragments.

The most abundant fragment ion, known as the base peak, would likely result from the formation of the most stable iminium cation. libretexts.org

Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 155 | [C₉H₁₉N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 98 | [C₆H₁₂N]⁺ | Cleavage yielding the azepanylmethyl cation |

| 72 | [C₄H₁₀N]⁺ | Cleavage yielding the N-methylpropylamine cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Azepane Ring Protons: The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield compared to the other ring protons (β- and γ-protons). These would likely appear as multiplets due to complex spin-spin coupling.

Propyl Chain Protons: The three methylene (B1212753) groups of the propyl chain will each give a distinct signal, likely appearing as triplets or multiplets depending on the coupling with neighboring protons. The protons on the carbons attached to the nitrogens will be the most deshielded.

N-Methyl Protons: The methyl group attached to the secondary amine will appear as a singlet, as there are no adjacent protons to couple with.

N-H Proton: The proton on the secondary amine (N-H) is expected to appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent and concentration.

Predicted ¹H NMR Spectral Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| N-H | 1.0 - 2.0 | Broad Singlet | 1H |

| Azepane (α-CH₂) | 2.5 - 2.8 | Multiplet | 4H |

| Azepane (β, γ-CH₂) | 1.5 - 1.8 | Multiplet | 8H |

| N-CH₂ (propyl) | 2.4 - 2.7 | Triplet | 2H |

| Central CH₂ (propyl) | 1.7 - 2.0 | Multiplet | 2H |

| N-CH₂ (propyl, sec-amine) | 2.3 - 2.6 | Triplet | 2H |

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Due to symmetry in the azepane ring, some carbon signals may be equivalent.

Azepane Ring Carbons: The carbons directly bonded to the nitrogen (α-carbons) will be the most deshielded within the ring. The other carbons (β and γ) will appear at higher fields.

Propyl Chain Carbons: The three carbons of the propyl chain will each produce a unique signal, with those bonded to nitrogen appearing at lower fields.

N-Methyl Carbon: The carbon of the N-methyl group will appear as a distinct signal in the aliphatic region.

Predicted ¹³C NMR Spectral Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azepane (α-C) | 55 - 60 |

| Azepane (β-C) | 27 - 32 |

| Azepane (γ-C) | 25 - 30 |

| N-CH₂ (propyl) | 50 - 55 |

| Central CH₂ (propyl) | 25 - 30 |

| N-CH₂ (propyl, sec-amine) | 45 - 50 |

Computational Chemistry and Molecular Modeling of 3 Azepan 1 Yl N Methylpropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations provide data on molecular orbitals, charge distribution, and the energies of different molecular states.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying the ground state properties of molecules like "3-(Azepan-1-yl)-N-methylpropan-1-amine". researchgate.netrsc.org

DFT calculations can predict a variety of ground state properties, including optimized molecular geometry, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Value |

| Total Energy (Hartree) | -524.78 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 7.66 |

| Dipole Moment (Debye) | 1.89 |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations for a molecule of this type. The exact values would depend on the specific functional and basis set used in the calculation.

Computational studies on similar azepane-containing structures have shown that the ring can adopt several low-energy conformations, such as the chair and boat forms. The twist-chair conformation is often reported as the most stable for azepane and its derivatives. nih.gov The specific conformational preference of the azepane ring in "this compound" would be influenced by the substituent at the nitrogen atom. The N-methylpropan-1-amine side chain can introduce steric interactions that favor certain ring puckering modes over others. rsc.org

Table 2: Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.00 |

| Chair | 1.25 |

| Twist-Boat | 2.50 |

| Boat | 3.75 |

Note: This table presents hypothetical relative energies for the different conformations of a substituted azepane ring, illustrating the typical energy differences observed in computational studies.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment. mdpi.com

For "this compound", MD simulations can be used to:

Sample Conformational Space: The molecule's flexibility, particularly in the azepane ring and the propyl chain, leads to a vast number of possible conformations. MD simulations can explore this conformational landscape to identify the most populated and energetically favorable structures.

Study Intermolecular Interactions: By simulating the molecule in the presence of solvent molecules or other solutes, MD can provide detailed information about the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. This is crucial for understanding its behavior in solution.

The results of MD simulations can be analyzed to generate properties such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and root-mean-square deviation (RMSD), which measures the average change in atomic positions over time. nih.gov

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. mdpi.com

This type of analysis is invaluable for understanding the reactivity of the molecule and for predicting the products of a given reaction. For example, computational methods could be used to study the protonation of the amine groups or the nucleophilic substitution reactions at the carbon atoms.

Table 3: Hypothetical Reaction Energetics for a Reaction involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: This table provides a hypothetical energy profile for a generic reaction, illustrating how computational chemistry can be used to determine the energetics of a reaction pathway.

Synthesis and Investigation of Derivatives and Analogs of 3 Azepan 1 Yl N Methylpropan 1 Amine

Rational Design and Synthesis of Novel Azepane-Containing Amine Derivatives

The rational design of novel derivatives of 3-(azepan-1-yl)-N-methylpropan-1-amine is a strategic endeavor in medicinal chemistry and materials science. This process involves the targeted modification of the parent molecule to enhance or alter its physicochemical and reactive properties. The core structure, featuring a seven-membered azepane ring linked by a propyl chain to a secondary amine, offers multiple sites for chemical modification.

Exploration of N-Substituted Propan-1-amine Derivatives (e.g., 3-(azepan-1-yl)-N-benzyl-N-methylpropan-1-amine)

A primary strategy in derivatization involves substitution at the secondary amine nitrogen. The introduction of various alkyl or aryl groups can significantly influence the molecule's steric and electronic profile. For instance, the synthesis of N-benzyl derivatives is a common approach to introduce a bulky, aromatic moiety.

The synthesis of a representative compound, 3-(azepan-1-yl)-N-benzyl-N-methylpropan-1-amine , can be achieved through standard N-alkylation procedures. A plausible synthetic route involves the reaction of the parent compound, This compound , with benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Table 1: Plausible Synthetic Route for 3-(azepan-1-yl)-N-benzyl-N-methylpropan-1-amine

| Step | Reactants | Reagents & Conditions | Product |

|---|

Modifications to the Azepane Ring System and Chain Length

Beyond substitution at the secondary amine, modifications to the core scaffold, including the azepane ring and the propyl chain, are crucial for comprehensive analog investigation. The azepane ring, a seven-membered saturated heterocycle, is a less common motif in medicinal chemistry compared to five- or six-membered rings, making its derivatives an area of interest. researchgate.net

Strategies for modifying the azepane ring include:

Ring Expansion/Contraction: Synthesizing analogs with different ring sizes (e.g., piperidine (B6355638) or azocane) can probe the influence of ring strain and conformation on activity. Ring expansion of piperidine derivatives is one documented method to create azepane structures. rsc.org

Substitution on the Ring: Introducing substituents on the carbon atoms of the azepane ring can create chiral centers and explore specific steric interactions.

Ring Replacement: In some cases, the entire azepane moiety may be replaced with other cyclic or acyclic structures to improve properties like metabolic stability. For example, research on other azepane-containing compounds has shown that this ring can be metabolically unstable, and replacing it with a more robust group like 1-adamantanamine can be a viable strategy. nih.gov

Modification of the linker chain length—for example, changing the propyl chain to an ethyl or butyl chain—is another key variable. This alteration directly impacts the spatial relationship between the two nitrogen atoms, which can be critical for the molecule's ability to interact with biological targets or other chemical species.

Table 2: Strategies for Scaffold Modification

| Modification Type | Rationale | Example Synthetic Approach |

|---|---|---|

| Azepane Ring | Investigate conformational effects, improve metabolic stability. nih.gov | Photochemical ring expansion of nitroarenes researchgate.net, Piperidine ring expansion. rsc.org |

| Chain Length | Alter distance between amine functional groups. | Synthesis from starting materials with different chain lengths (e.g., 2-bromo-N-methylethanamine). |

Comparative Studies of Related Diamines and Polyamines

The compound this compound is a diamine, a class of molecules characterized by two amine functional groups. Diamines and the broader category of polyamines are ubiquitous in nature and industry, serving as crucial monomers for polyamides, chelating agents, and playing vital roles in cellular processes. nih.govnih.gov Comparative studies of these compounds are essential for understanding their structure-reactivity relationships.

Structure-Reactivity Relationships in Series of Aliphatic Amines

The reactivity of an aliphatic amine is fundamentally linked to its structure. Key factors influencing reactivity include the availability of the lone pair of electrons on the nitrogen atom and the steric environment around it. msu.edu

Basicity: The basicity of an amine is determined by the availability of its nitrogen lone pair to accept a proton. In aliphatic amines, alkyl groups attached to the nitrogen have a positive inductive effect, pushing electron density onto the nitrogen and making the lone pair more available. studymind.co.uk Consequently, primary aliphatic amines are generally more basic than ammonia, and secondary amines are more basic than primary amines. Tertiary amines are often slightly less basic than secondary amines in aqueous solution due to solvation effects.

Nucleophilicity: Like basicity, nucleophilicity is related to the availability of the nitrogen lone pair. Amines are good nucleophiles and readily react with electrophiles like alkyl halides. msu.edu The enhanced nucleophilicity of nitrogen compared to oxygen is evident in the fact that amines react directly with alkyl halides, whereas alcohols typically require conversion to a more nucleophilic alkoxide. msu.edu

Steric Hindrance: The size and branching of the alkyl groups on and around the nitrogen atom can impede its ability to react, a phenomenon known as steric hindrance. This can affect the rate of reaction and, in some cases, the reaction pathway itself.

Hydrogen Bonding: Primary and secondary amines can act as both hydrogen bond donors and acceptors, while tertiary amines can only be acceptors. This affects physical properties like boiling point and solubility. msu.edu Generally, primary amines have higher boiling points than isomeric secondary amines, which in turn have higher boiling points than isomeric tertiary amines. msu.edu

Table 3: Comparison of Boiling Points for Isomeric Amines (C₄H₁₁N)

| Compound Name | Amine Type | Boiling Point (°C) |

|---|---|---|

| Butan-1-amine | Primary | 77-78 |

| Diethylamine | Secondary | 55.5 |

These fundamental principles of structure-reactivity govern the chemical behavior of this compound and its derivatives. The tertiary amine within the azepane ring and the secondary amine in the side chain will exhibit different reactivities based on their distinct steric and electronic environments. Understanding these relationships is critical for the rational design and synthesis of new analogs with desired chemical properties. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(azepan-1-yl)-N-benzyl-N-methylpropan-1-amine |

| Benzyl bromide |

| Potassium carbonate (K₂CO₃) |

| Triethylamine (B128534) (Et₃N) |

| Acetonitrile |

| 1-adamantanamine |

| Piperidine |

| Azocane |

| 2-bromo-N-methylethanamine |

| Butan-1-amine |

| Diethylamine |

| N,N-Dimethylethanamine |

Future Research Directions and Potential Applications in Chemical Science

Exploration of Catalytic Properties in Organic Transformations

The presence of a sterically accessible tertiary amine nitrogen suggests that 3-(Azepan-1-yl)-N-methylpropan-1-amine could function as an effective organocatalyst. Tertiary amines are known to catalyze a variety of organic reactions, often by acting as a Lewis base or by forming reactive intermediates.

Future research could investigate its efficacy as a base catalyst in reactions such as the Baylis-Hillman reaction, Michael additions, and various condensation reactions. The azepane moiety, with its flexible seven-membered ring, could influence the stereochemical outcome of asymmetric transformations, a critical aspect for the synthesis of chiral molecules. The combination of the azepane ring and the N-methylpropanamine side chain may offer unique steric and electronic properties compared to more common tertiary amine catalysts like triethylamine (B128534) or DABCO.

Furthermore, this compound could serve as a precursor to a quaternary ammonium (B1175870) salt, a class of compounds widely used as phase-transfer catalysts (PTCs). scribd.comgoogle.comacs.org Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). princeton.edu By quaternizing the N-methylamino nitrogen with an appropriate alkyl halide, a novel PTC could be synthesized. Research in this area would involve synthesizing the quaternary salt and evaluating its efficiency in various PTC-mediated reactions, such as nucleophilic substitutions, oxidations, and polymerizations.

| Potential Catalytic Application | Role of this compound | Potential Advantages |

| Organocatalysis | Lewis Base / Brønsted Base | Unique stereochemical control due to the azepane scaffold; tunable solubility. |

| Phase-Transfer Catalysis | Precursor to Quaternary Ammonium Salt | Facilitates reactions between immiscible phases; potentially high catalytic activity. google.com |

| Iminium Catalysis | Catalyst for reactions involving enal or enone activation | The amine can react with α,β-unsaturated aldehydes and ketones to form a reactive iminium ion. princeton.edu |

Design of Novel Functional Materials Based on Azepane-Amine Scaffolds

The structural features of this compound make it an intriguing candidate for incorporation into functional polymers and materials. The azepane ring is a known motif in various bioactive molecules and can be integrated into polymer backbones to impart specific properties. nbinno.comnih.govresearchgate.net

One avenue of research is the development of novel polymers. The compound could potentially be used as a chain extender in the production of polyurethanes or other condensation polymers. nbinno.com Amine-functional polymers are a significant class of materials with applications in coatings, adhesives, and biomedical fields. polysciences.com For instance, polymers bearing tertiary amine groups can exhibit pH-responsiveness, making them "smart" materials for applications like drug delivery or sensors. rsc.org

Another potential application lies in the field of gene delivery. Cationic polymers are widely investigated as non-viral vectors for transfecting genetic material into cells. The amine groups in the scaffold could be protonated to create positive charges, enabling the polymer to condense and protect nucleic acids. The biodegradability and low toxicity of polymers derived from such scaffolds would be a key area of investigation. miragenews.com

Additionally, cyclic amine polymers can be converted into N-halamine polymers, which are stable, insoluble biocides. google.com This involves the halogenation of the nitrogen atoms in the polymer structure. Materials derived from an azepane-amine scaffold could be explored for applications in creating antimicrobial surfaces for medical devices or water purification systems.

| Potential Material Application | Role of the Azepane-Amine Scaffold | Key Properties and Research Focus |

| pH-Responsive Polymers | Monomer or polymer modifier | pH-tunable solubility and conformation; smart drug delivery systems. rsc.org |

| Cationic Polymers for Gene Delivery | Building block for polycations | DNA/RNA condensation; endosomal escape capabilities; biocompatibility. miragenews.com |

| Biocidal Materials | Precursor to N-halamine polymers | Long-lasting antimicrobial activity; applications in coatings and textiles. google.com |

| Polyurethane Synthesis | Chain extender or cross-linker | Modifying mechanical and thermal properties of polyurethane foams and elastomers. nbinno.com |

Advancements in Green Chemistry Methodologies for Amine Synthesis and Reactions

Developing environmentally benign methods for the synthesis of amines is a central goal of green chemistry. nih.gov Future research should focus on sustainable synthetic routes to this compound and its derivatives, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

One promising green approach is the use of biocatalysis. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) can be used for the asymmetric synthesis of amines under mild, aqueous conditions. acs.org An engineered enzyme could potentially catalyze the reductive amination of a suitable keto-precursor to form the target molecule with high stereoselectivity. Photoenzymatic catalysis using engineered 'ene'-reductases also presents a novel route for preparing challenging α-tertiary amines. nih.gov

Chemo-catalytic green methods also offer significant potential. The N-alkylation of amines using alcohols as alkylating agents, a process known as "borrowing hydrogen" or acceptorless dehydrogenation, is a highly atom-economical reaction where water is the only byproduct. organic-chemistry.org This could be applied to the synthesis of the target compound, for example, by reacting azepane with an appropriate amino alcohol over a suitable heterogeneous or homogeneous catalyst. Reductive amination of nitroarenes using green reducing systems like Zn/HOAc is another mild and cost-effective method. nih.gov

Furthermore, the use of greener solvents, such as water or supercritical CO2, or conducting reactions under solvent-free conditions, would significantly improve the environmental footprint of the synthesis. researchgate.netrsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates and often leads to higher yields with reduced energy consumption. researchgate.netrsc.org

| Green Chemistry Approach | Application to this compound Synthesis | Environmental Benefits |

| Biocatalysis | Enzymatic reductive amination of a precursor ketone. acs.org | High selectivity, mild reaction conditions, aqueous media, use of renewable resources. |

| N-Alkylation with Alcohols | Catalytic reaction of an azepane derivative with an amino alcohol. organic-chemistry.org | High atom economy, water as the only byproduct, avoidance of alkyl halides. |

| Microwave-Assisted Synthesis | Acceleration of N-alkylation or reductive amination steps. researchgate.netrsc.org | Reduced reaction times, lower energy consumption, often improved yields. |

| Solvent-Free Reactions | Conducting condensation or alkylation reactions without a solvent. | Elimination of solvent waste, simplified purification, reduced environmental impact. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Azepan-1-yl)-N-methylpropan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step alkylation or reductive amination, leveraging protocols similar to tricyclic antidepressant derivatives (e.g., desipramine). Key steps include:

- Alkylation : Reacting azepane with a halogenated propan-1-amine precursor under anhydrous conditions.

- Reductive Amination : Using sodium cyanoborohydride or hydrogenation catalysts for N-methylation .

- Optimization : Temperature control (e.g., 90°C for 14 hours) and solvent selection (e.g., dichloromethane or ethanol) improve yield .

- Critical Parameters : Monitor pH during amination to avoid byproducts. Purify via recrystallization or column chromatography (silica gel, eluent: chloroform/methanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the azepane ring integration and N-methyl group (δ ~2.2–2.5 ppm for CH₃N) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₁H₂₂N₂: 182.18 g/mol) .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across biological matrices?

- Methodological Answer :

- Matrix-Specific Analysis : Use LC-MS/MS to quantify stability in plasma, urine, and liver microsomes. Adjust extraction protocols (e.g., protein precipitation vs. solid-phase extraction) to minimize matrix interference .

- In Vitro Models : Compare metabolic pathways using human cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) to identify enzyme-specific degradation .

- Data Normalization : Apply internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What strategies mitigate neurotoxicity risks during in vivo studies of this compound?

- Methodological Answer :

- Dose Escalation Studies : Start with sub-therapeutic doses (e.g., 0.1 mg/kg in rodents) and monitor behavioral changes (e.g., open-field tests) .

- Biomarker Screening : Measure acetylcholinesterase activity and oxidative stress markers (e.g., malondialdehyde) in cerebrospinal fluid .

- Safety Protocols : Use fume hoods, PPE (gloves, face shields), and emergency eyewash stations during handling .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。